molecular formula C21H28N2O3 B11389914 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11389914
M. Wt: 356.5 g/mol
InChI Key: XEBDVJPNSIITAF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and an ethylphenoxy group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with dimethylamine to form the intermediate N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-ethylphenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Affect Cellular Pathways: Influence signaling pathways, resulting in changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide dihydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3/c1-5-16-10-12-17(13-11-16)26-15-21(24)22-14-19(23(2)3)18-8-6-7-9-20(18)25-4/h6-13,19H,5,14-15H2,1-4H3,(H,22,24)

InChI Key

XEBDVJPNSIITAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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